Product packaging for 7-Benzyloxyquinoline(Cat. No.:CAS No. 131802-60-3)

7-Benzyloxyquinoline

Cat. No.: B143902
CAS No.: 131802-60-3
M. Wt: 235.28 g/mol
InChI Key: SIDLHXXVIBTSJZ-UHFFFAOYSA-N
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Description

7-Benzyloxyquinoline (CAS 131802-60-3) is a high-value chemical intermediate with significant utility in pharmaceutical and biochemical research. This compound serves as a versatile building block in medicinal chemistry, particularly in the development of novel therapeutic agents. In anticancer research, this compound is a critical precursor for synthesizing advanced quinoline derivatives. Structural modifications at the 7-position with large, bulky alkoxy substituents like the benzyloxy group have been identified as a beneficial pharmacophoric feature that enhances antiproliferative activity against human tumor cell lines . These synthesized derivatives can function by triggering p53/Bax-dependent apoptosis in colorectal cancer cells, demonstrating their potential as candidates for new antitumor drugs . In drug metabolism studies, this compound is recognized for its specific interaction with Cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for metabolizing many drugs . Research indicates that it binds to a distinct domain within the enzyme's active site, making it a valuable probe substrate for high-throughput screening assays to investigate enzyme inhibition and potential drug-drug interactions . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO B143902 7-Benzyloxyquinoline CAS No. 131802-60-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-phenylmethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-2-5-13(6-3-1)12-18-15-9-8-14-7-4-10-17-16(14)11-15/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDLHXXVIBTSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=CC=N3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157214
Record name 7-Benzyloxyquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131802-60-3
Record name 7-Benzyloxyquinoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Benzyloxyquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Benzyloxyquinoline
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Advanced Synthetic Methodologies and Chemical Derivatization for Research Applications

Strategies for the Synthesis of 7-Benzyloxyquinoline and its Analogues

The synthesis of this compound and its analogues can be approached through various strategies, primarily involving the construction of the quinoline (B57606) core followed by functionalization, or the direct introduction of the benzyloxy group onto a pre-formed quinoline scaffold.

Regioselective Functionalization Approaches for Quinoline Scaffolds

A common and effective method for the synthesis of this compound begins with the regioselective synthesis of 7-hydroxyquinoline (B1418103). This precursor can be prepared through several established methods, including the Skraup synthesis or the Doebner-von Miller reaction, starting from 3-aminophenol (B1664112). One documented method involves the reaction of 3-aminophenol with acrolein diethyl acetal (B89532) in the presence of a solid catalyst under microwave irradiation to yield 7-hydroxyquinoline. chemicalbook.com Another approach involves the hydrothermal reaction of 7-bromoquinoline (B152726) with sodium hydroxide (B78521) in the presence of a copper(I) oxide catalyst to afford 7-hydroxyquinoline in good yield. chemicalbook.com

Once 7-hydroxyquinoline is obtained, the benzyloxy group can be introduced via a classical Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.comlibretexts.orglibretexts.org This SN2 reaction involves the deprotonation of the hydroxyl group of 7-hydroxyquinoline with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from benzyl (B1604629) bromide or benzyl chloride to form the desired this compound. masterorganicchemistry.comwikipedia.orgyoutube.comlibretexts.orglibretexts.org

PrecursorReagentsConditionsProductYieldReference
7-BromoquinolineNaOH, Cu₂O, White hardwood alcoholWater, 130 °C, 6 h7-Hydroxyquinoline78% chemicalbook.com
3-AminophenolAcrolein diethyl acetal, Solid catalystMicrowave irradiation, 1-40 min7-Hydroxyquinoline- chemicalbook.com
7-HydroxyquinolineBenzyl bromide, K₂CO₃DMFThis compound-Analogous to similar syntheses

Advanced Catalytic Methods in this compound Synthesis

Modern organic synthesis has seen the advent of powerful transition-metal-catalyzed reactions that enable direct C-H functionalization, offering more atom-economical and efficient routes to substituted quinolines. These methods can potentially be applied to the synthesis of this compound and its analogues.

Rhodium- and Iridium-Catalyzed C-H Functionalization:

Recent studies have demonstrated the utility of rhodium(III) and iridium(III) catalysts for the regioselective C-H functionalization of quinoline derivatives. acs.orgnih.govresearchgate.netresearchgate.net Specifically, Rh(III)-catalyzed C(7)–H alkylation of 8-aminoquinolines has been reported, showcasing the possibility of targeting the C7 position. acs.orgresearchgate.net While this example focuses on alkylation, the development of analogous C-O coupling reactions could provide a direct route to 7-alkoxyquinolines. Similarly, iridium-catalyzed C-H borylation of quinolines at various positions, including C7 under certain conditions, opens up avenues for subsequent cross-coupling reactions to introduce the benzyloxy group. rsc.orgresearchgate.netresearchgate.netnih.gov The regioselectivity of these reactions is often influenced by directing groups and the electronic and steric properties of the quinoline substrate. nih.govmdpi.com

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a versatile approach to forming C-O bonds. nih.gov For the synthesis of this compound, a plausible strategy would involve the palladium-catalyzed coupling of a 7-haloquinoline (e.g., 7-bromoquinoline or 7-iodoquinoline) with benzyl alcohol or a benzyl alkoxide. The Buchwald-Hartwig amination, which is a palladium-catalyzed C-N bond formation, has analogous C-O coupling variations that could be employed. youtube.com These reactions typically utilize a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Catalytic SystemReactantsReaction TypePotential ProductReference
Rh(III) catalystQuinoline derivative, Benzylating agentC-H Activation/AlkoxylationThis compound acs.orgnih.govresearchgate.netresearchgate.net
Ir(III) catalystQuinoline, B₂pin₂ then Benzyl halide/alcoholC-H Borylation/Cross-couplingThis compound rsc.orgresearchgate.netresearchgate.netnih.gov
Pd(0)/Pd(II) catalyst7-Haloquinoline, Benzyl alcoholC-O Cross-couplingThis compound nih.gov

Design and Synthesis of Labeled this compound Derivatives for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying the metabolic fate of molecules. youtube.comnih.govnih.govresearchgate.net The synthesis of labeled this compound derivatives, for instance with deuterium (B1214612) (²H) or carbon-13 (¹³C), can provide crucial insights into its chemical transformations and biological interactions.

The introduction of deuterium can be achieved through various methods, including the use of deuterated reagents in the synthesis or through H-D exchange reactions on the final molecule. mdpi.comresearchgate.net For example, using deuterated benzyl bromide (C₆H₅CD₂Br or C₆D₅CH₂Br) in the Williamson ether synthesis with 7-hydroxyquinoline would yield this compound specifically labeled at the benzylic position or on the phenyl ring of the benzyl group, respectively. Alternatively, palladium-catalyzed H-D exchange reactions using D₂O as the deuterium source can be employed to introduce deuterium at specific positions on the quinoline or benzyl rings. mdpi.com

Site-specific labeling can be particularly informative. For instance, a method involving the reductive dehalogenation of a halogen-substituted precursor with sodium borodeuteride (NaBD₄) in the presence of a palladium catalyst has been used to prepare specifically deuterated compounds and could be adapted for this compound. nih.gov

Labeling StrategyLabeled Reagent/MethodPosition of LabelApplication
Williamson Ether SynthesisDeuterated Benzyl Bromide (e.g., C₆H₅CD₂Br)Benzylic positionMechanistic studies of metabolic cleavage
H-D ExchangePd/C, D₂OAromatic protons on quinoline or benzyl ringElucidating C-H activation mechanisms
Reductive DehalogenationHalogenated this compound, NaBD₄, PdCl₂Specific aromatic positionProbing site-specific reactions

Derivatization Techniques for Structure-Activity Relationship Elucidation of this compound

To explore the structure-activity relationship (SAR) of this compound, systematic modifications of its structure are performed, and the biological activity of the resulting analogues is evaluated. researchgate.netnih.gov Derivatization can be targeted at three main regions: the quinoline core, the benzyloxy linker, and the benzyl group's phenyl ring.

Modifications of the Quinoline Core:

Substituents can be introduced at various positions of the quinoline ring to probe their effect on activity. For instance, the introduction of small alkyl groups, halogens, or electron-donating/withdrawing groups at positions such as C2, C4, or C8 can significantly impact the molecule's electronic properties, lipophilicity, and steric profile.

Modifications of the Benzyloxy Linker:

The ether linkage itself can be altered. For example, replacing the oxygen with a sulfur (thioether) or a nitrogen (amine) atom would provide analogues with different bond angles, lengths, and hydrogen bonding capabilities. Furthermore, the length of the alkyl chain connecting the oxygen to the phenyl ring can be varied (e.g., phenoxy, phenylethoxy) to investigate the optimal distance between the quinoline and phenyl moieties.

Modifications of the Benzyl Group's Phenyl Ring:

The phenyl ring of the benzyl group is a prime site for derivatization. Introducing a wide range of substituents (e.g., methyl, methoxy, nitro, cyano, trifluoromethyl) at the ortho, meta, or para positions allows for a systematic exploration of the steric, electronic, and lipophilic requirements of the binding pocket of a biological target. nih.gov Biological evaluation of these derivatives can lead to the identification of compounds with enhanced potency and selectivity. nih.govnih.govnih.govmdpi.comrsc.orgrsc.orgresearchgate.nete3s-conferences.org

Derivative TypeR¹ (Quinoline)Linker (X)R² (Phenyl Ring)Rationale for SAR
Quinoline SubstitutedH, CH₃, Cl, OCH₃-O-CH₂-HInvestigate the role of quinoline electronics and sterics.
Linker ModifiedH-S-CH₂-, -NH-CH₂-, -O-(CH₂)₂-HProbe the importance of the ether linkage and spacing.
Phenyl SubstitutedH-O-CH₂-p-CH₃, m-Cl, p-NO₂Explore the steric and electronic requirements of the binding pocket.

Enzymatic Metabolism and Biotransformation Pathways of 7 Benzyloxyquinoline

Cytochrome P450-Mediated O-Dealkylation of 7-Benzyloxyquinoline

The O-dealkylation of this compound is a phase I metabolic reaction that represents the major biotransformation pathway for this compound. This reaction involves the enzymatic removal of the benzyl (B1604629) group from the quinoline (B57606) core, resulting in the formation of 7-hydroxyquinoline (B1418103). This process is dependent on the presence of NADPH and is catalyzed by specific isoforms of the cytochrome P450 (CYP) enzyme system located primarily in the liver.

Identification of Specific Cytochrome P450 Isoforms Involved in this compound Metabolism

Research has identified specific cytochrome P450 isoforms responsible for the O-dealkylation of this compound in different species.

In humans, the metabolism of this compound to 7-hydroxyquinoline is predominantly catalyzed by the CYP3A4 isoform. nih.gov Studies using cDNA-expressed human CYP isoforms have shown that while CYP3A4 actively metabolizes this compound, other isoforms such as CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1 exhibit only low rates of metabolism. nih.gov

In rats, the metabolism is primarily mediated by the CYP3A subfamily, with CYP3A2 being the major contributor and CYP3A1 playing a lesser role. nih.govnih.gov The induction of this compound metabolism by known CYP3A inducers like pregnenolone-16α-carbonitrile (PCN) and dexamethasone (B1670325) (DEX) further supports the involvement of this subfamily in rats. nih.govnih.gov

The following table summarizes the key P450 isoforms involved in the O-dealkylation of this compound in humans and rats.

SpeciesPrimary P450 Isoform(s)
HumanCYP3A4
RatCYP3A2, CYP3A1

In Vitro and In Vivo Metabolic Profiling of this compound

In vitro studies have been crucial in elucidating the primary metabolic pathway of this compound. The principal biotransformation observed in these studies is the O-dealkylation to form 7-hydroxyquinoline.

Kinetic analyses of this reaction in human liver microsomes have determined the Michaelis-Menten constants. The apparent Km (Michaelis constant) and Vmax (maximum reaction velocity) for the NADPH-dependent metabolism of this compound to 7-hydroxyquinoline in human liver microsomes have been reported to be approximately 70 µM and 3.39 nmol/min/mg of protein, respectively. nih.gov

While the O-dealkylation pathway is well-established in vitro, comprehensive in vivo metabolic profiling studies detailing the full range of metabolites in plasma or excreta are not extensively documented in the reviewed scientific literature. The primary focus has remained on the formation of 7-hydroxyquinoline.

Investigation of Alternative Metabolic Pathways and Metabolite Identification of this compound

Current scientific literature predominantly focuses on the O-dealkylation of this compound to 7-hydroxyquinoline as the main metabolic route. Detailed investigations into alternative phase I metabolic pathways, such as hydroxylation of the quinoline or benzyl rings, or subsequent phase II conjugation reactions of the parent compound or its primary metabolite, are not extensively reported.

Based on the available data, 7-hydroxyquinoline is the only significant metabolite of this compound that has been identified and characterized. It is scientifically plausible that the hydroxyl group of 7-hydroxyquinoline could undergo phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion. However, direct experimental evidence for the formation of these specific conjugates from this compound metabolism is not present in the reviewed literature.

Comparative Metabolism of this compound Across Biological Systems

The metabolism of this compound exhibits species-specific differences, primarily in the activity of the responsible cytochrome P450 isoforms.

Studies comparing the O-dealkylation activity in liver microsomes from different species have shown varying rates of metabolism. For instance, one study observed the highest activity in rat microsomes, followed by monkey, dog, and mouse liver microsomes. This highlights the differences in the expression and activity of the relevant CYP3A enzymes across these species.

The oxidation rate of this compound has also been compared to that of midazolam, another well-known CYP3A substrate. In one study, the rate of this compound oxidation was found to be comparable to that of midazolam, reinforcing its utility as a probe for CYP3A activity.

The table below provides a comparative overview of this compound metabolism across different species.

SpeciesPrimary P450 SubfamilyMetabolic Activity
HumanCYP3AModerate
RatCYP3AHigh
MonkeyCYP3AModerate
DogCYP3ALower
MouseCYP3ALower

Molecular Interactions, Enzyme Kinetics, and Mechanistic Insights of 7 Benzyloxyquinoline

Influence of Modulators and Inhibitors on 7-Benzyloxyquinoline Biotransformation

The biotransformation of this compound by cytochrome P450 enzymes can be significantly influenced by the presence of various modulators and inhibitors.

Several compounds have been shown to inhibit the metabolism of this compound, particularly its O-dealkylation catalyzed by CYP3A4. The mechanisms of inhibition can vary. For example, 2-p-toluidinylnaphthalene-6-sulfonic acid (TNS), a fluorescent probe, has been found to inhibit CYP3A4-mediated this compound metabolism with an IC50 of 9.9 ± 0.1 µM. psu.edu, nih.gov, acs.org This inhibition is suggested to occur due to TNS binding in the CYP3A4 active site. psu.edu, nih.gov, acs.org

Other inhibitors discussed in the context of P450 activity that could potentially affect this compound metabolism include indinavir, miconazole, and ketoconazole (B1673606). biomolther.org, nih.gov While the specific inhibitory mechanisms on this compound metabolism for all potential modulators are not exhaustively detailed in the provided results, general inhibitory mechanisms for P450 enzymes include competitive, non-competitive, uncompetitive, and time-dependent inhibition. biomolther.org Competitive inhibition often involves the inhibitor binding to the active site, competing with the substrate. biomolther.org Non-competitive inhibition typically involves the inhibitor binding to a site distinct from the active site, affecting the enzyme's catalytic efficiency. biomolther.org

Curcumin has also been shown to inhibit CYP3A4, exhibiting a competitive type of inhibition towards some substrates. researchgate.net However, direct analysis of its inhibitory mechanism on this compound metabolism was complicated by interference at the detection wavelength of the metabolite. researchgate.net

Allosteric effectors are molecules that bind to an enzyme at a site other than the active site and influence the enzyme's activity. As discussed in Section 4.1.2, allosteric effectors have a notable impact on this compound catalysis by CYP3A4.

Glutathione (GSH) acts as an allosteric effector, eliminating the cooperativity observed in this compound O-debenzylation by CYP3A4. nih.gov This suggests that GSH binding to an allosteric site induces conformational changes in CYP3A4 that alter its interaction with this compound. nih.gov

α-Naphthoflavone (ANF), another allosteric effector of CYP3A4, influences this compound metabolism by eliminating homotropic cooperativity and the activating effect of ANF itself. biorxiv.org, biorxiv.org, researchgate.net This further supports the presence of allosteric sites on CYP3A4 that can be targeted by different molecules, modulating the enzyme's activity towards substrates like this compound.

Testosterone (B1683101) has also been suggested to act as an allosteric effector for CYP3A4, binding to a distant site and influencing the environment of other ligands bound to the enzyme. nih.gov, acs.org While its direct effect on this compound catalysis was not explicitly detailed in the provided results, the principle of allosteric modulation by molecules like testosterone underscores the complexity of CYP3A4 interactions and their impact on substrate metabolism.

These findings demonstrate that the catalytic activity of CYP3A4 towards this compound is not solely dependent on substrate concentration but is also subject to modulation by allosteric effectors that can alter enzyme conformation and kinetic behavior.

Deuterium (B1214612) Kinetic Isotope Effect Studies in this compound O-Dealkylation

Deuterium kinetic isotope effects (DKIEs) are a valuable tool for probing the rate-limiting steps and mechanisms of enzyme-catalyzed reactions, particularly those involving C-H bond cleavage. In the context of cytochrome P450-catalyzed oxidative O-dealkylation, DKIEs provide insights into the hydrogen atom abstraction step, which is typically involved in the catalytic cycle.

Cytochrome P450 (P450) enzymes are known to catalyze O-dealkylation reactions through a mechanism generally accepted to involve a two-step process: initial hydrogen atom abstraction from the carbon adjacent to the oxygen, followed by oxygen rebound to form a hemiacetal intermediate. This hemiacetal is then thought to non-enzymatically decompose to yield the O-dealkylated product (an alcohol or phenol) and a carbonyl compound (aldehyde or ketone). washington.eduwashington.edu Large kinetic deuterium isotope effects (kH/kD = 8–10) have been measured during O-dealkylation reactions, which are consistent with this hydrogen atom abstraction/oxygen rebound mechanism and are in a similar range to those observed for P450-catalyzed aliphatic hydroxylations and chemical models. washington.eduwashington.edu

Studies investigating the catalytic mechanism of human cytochrome P450 3A4 (P450 3A4), a major drug-metabolizing enzyme, have utilized DKIEs with various substrates. nih.govcolab.wsresearchgate.net In one such study focusing on testosterone 6β-hydroxylation, the O-dealkylation of this compound by P450 3A4 was also examined. nih.govcolab.wsresearchgate.net The O-dealkylation of this compound yields 7-hydroxyquinoline (B1418103). nih.gov

Structure Activity Relationship Sar Studies of 7 Benzyloxyquinoline and Its Analogues in Enzymatic Systems

Impact of Structural Modifications on Cytochrome P450 Binding and Metabolism of 7-Benzyloxyquinoline Derivatives

Structural modifications to this compound can significantly impact its interaction with cytochrome P450 enzymes, affecting both binding and subsequent metabolism. Studies using a series of 7-alkoxyquinolines, including this compound, as substrates for hepatic microsomes from rats demonstrated that the nature of the alkoxy group at the 7-position influences the rate of O-dealkylation. This compound was found to be the most rapidly metabolized substrate for control microsomes and those from phenobarbitone (PB)-pretreated rats. nih.gov In contrast, 7-ethoxy- and 7-propoxyquinolines were O-dealkylated more rapidly by microsomes from 3-methylcholanthrene (B14862) (MC)-pretreated animals, indicating differential induction of CYP isoforms and varying substrate preferences. nih.gov

Differences in metabolic rates were observed in both Vmax and apparent Km values for the different quinoline (B57606) substrates. nih.gov However, a direct correlation between these two values across all substrates was not apparent. nih.gov The binding of these 7-alkoxyquinolines to control and MC microsomes typically resulted in Type I binding spectra. nih.gov With PB microsomes, a mix of Type I, Reverse Type I, and intermediate binding spectra were observed, suggesting complex interactions depending on the induced CYP isoforms. nih.gov

Further investigations using this compound (7-BQ) and derivatives of 7-hydroxy-4-trifluoromethylcoumarin (HFC), such as 7-benzyloxy-4-trifluoromethylcoumarin (BFC), as fluorescent substrates have helped to probe CYP specificity. nih.gov The metabolism of 7-BQ to 7-hydroxyquinoline (B1418103) was shown to be induced by treatment with pregnenolone-16alpha-carbonitrile (PCN) and dexamethasone (B1670325) (DEX), which are known inducers of CYP3A forms. nih.gov 7-BQ was identified as a substrate for cDNA-expressed rat CYP3A2 and, to a lesser extent, CYP3A1. nih.gov This highlights how structural variations, such as the presence of the benzyloxy group on the quinoline core, contribute to the specificity towards certain CYP isoforms.

Correlation of Molecular Features with Enzyme Substrate Specificity and Catalytic Efficiency

The molecular features of this compound and its analogues correlate with their substrate specificity and the catalytic efficiency of the enzymes that metabolize them. Cytochrome P450 enzymes, particularly CYP3A4, exhibit broad substrate specificity, metabolizing a wide range of compounds with diverse structures. uzh.chmdpi.comvu.lt This promiscuity is attributed, in part, to the large and flexible active site of enzymes like CYP3A4. plos.orgpsu.edu

Studies comparing this compound (7-BQ) with other probe substrates for CYP3A4, such as testosterone (B1683101) and 7-benzyloxy-4-trifluoromethylcoumarin (BFC), have revealed insights into substrate specificity. capes.gov.brnih.gov These three substrates are commonly used in the pharmaceutical industry to screen for CYP3A4 inhibition. capes.gov.brnih.gov However, inhibition data obtained with one probe substrate may not always correlate well with results from another, suggesting that these substrates interact differently with the enzyme. capes.gov.brnih.gov

The catalytic efficiency of an enzyme is often assessed by parameters such as Vmax and Km, or the kcat/Km ratio. taylorandfrancis.com For 7-alkoxyquinolines, differences in these kinetic constants were observed depending on the length of the alkoxy chain and the inducing agent used for the microsomes. nih.gov While this compound showed high metabolic rates in certain microsomal preparations, the correlation between Km and Vmax values was not consistent across all substrates and conditions. nih.gov This suggests that beyond simple binding affinity (reflected in Km), other factors related to the catalytic step (reflected in Vmax) are influenced by the structural features of the substrate.

The large active site of CYP3A4 allows it to accommodate multiple ligands simultaneously, which can lead to complex kinetic behaviors, including cooperativity and substrate-dependent modulation of activity. plos.orgpsu.eduresearchgate.net These phenomena underscore that catalytic efficiency is not solely dependent on the intrinsic reactivity of the substrate but is also influenced by the dynamic interactions within the enzyme's active site and potential allosteric effects. psu.edubiorxiv.org

Computational Chemistry and Molecular Modeling Applications in 7 Benzyloxyquinoline Research

Molecular Docking Simulations of 7-Benzyloxyquinoline with Cytochrome P450 Enzymes

Molecular docking simulations are widely used to predict the preferred orientation and binding affinity of a ligand within a protein binding site. For this compound, a known substrate and inhibitor of certain CYP enzymes, particularly CYP3A4, docking studies have been instrumental in exploring its interactions. CYP3A4 is a major drug-metabolizing enzyme known for its broad substrate specificity and ability to bind multiple molecules simultaneously nih.govnih.govnih.gov.

Computational docking studies have shown consistency with experimental findings regarding the binding of this compound to CYP3A4. These studies suggest that multiple molecules of this compound can bind simultaneously to CYP3A4, with some models indicating the possibility of placing up to three molecules in the core active site and two in the substrate access channel without requiring significant structural rearrangement of the enzyme nih.gov. The ability of CYP3A4 to accommodate multiple substrate molecules like this compound contributes to its complex kinetic behavior, including non-Michaelis-Menten kinetics and substrate inhibition nih.govresearchgate.netresearchgate.net.

Docking simulations have also been used to explore the binding of this compound and other substrates to different domains within the CYP3A4 active site, suggesting that these molecules can bind to distinct regions, allowing for co-occupancy and kinetic interactions vu.ltcapes.gov.br.

Molecular Dynamics Simulations of this compound-Enzyme Complexes

While molecular docking provides a static snapshot of potential binding poses, molecular dynamics (MD) simulations offer a dynamic view of the ligand-enzyme complex over time. MD simulations allow researchers to study the flexibility of the enzyme and the ligand, the stability of the complex, and the influence of the surrounding environment, such as water molecules, on binding.

Although specific detailed MD simulation studies focused solely on this compound-enzyme complexes were not extensively highlighted in the search results, MD simulations are a standard technique used to complement docking studies and gain a deeper understanding of the interactions predicted by docking. MD simulations can reveal conformational changes in the enzyme induced by ligand binding, explore the pathways of ligand entry and exit from the active site, and provide more accurate estimates of binding free energies. For CYP enzymes, MD simulations are crucial for understanding their dynamic nature and how it influences substrate binding and metabolism numberanalytics.comelifesciences.org. Theoretical studies using computational modeling, which often include MD simulations, have predicted that the substrate access channel of CYP3A4 can accommodate small molecules like this compound researchgate.netresearchgate.netmdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues in Enzyme Inhibition Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a correlation between the chemical structure of a set of compounds and their biological activity, such as enzyme inhibition. This allows for the prediction of the activity of new, untested compounds based on their structural features. QSAR models have been developed to predict the inhibition of CYP enzymes, including CYP3A4, by various compounds. nih.govresearchgate.net

This compound is used as a marker substrate in CYP3A4 inhibition assays, and data from such assays are valuable for developing and validating QSAR models for predicting CYP3A4 inhibition. capes.gov.brresearchgate.netbac-lac.gc.ca QSAR modeling efforts for CYP3A4 inhibition often utilize datasets that include this compound or its analogues. These models can help identify structural features of this compound analogues that are important for their inhibitory activity and predict the potential for new compounds to inhibit CYP3A4, which is critical for assessing potential drug-drug interactions. nih.govresearchgate.net The development of QSAR models for CYP inhibition is an ongoing area of research, with efforts focused on improving predictive performance and gaining structural insights into drug-enzyme interactions. nih.govresearchgate.netmetabolomics.se

Prediction of Ligand Binding Sites and Substrate Access Channels for this compound

Predicting where a ligand binds on an enzyme and how it accesses the binding site is fundamental to understanding enzyme function and metabolism. For promiscuous enzymes like CYP3A4, which can bind multiple substrates, identifying and characterizing different binding sites and access channels is particularly important.

Computational modeling, including docking and potentially MD simulations, has been used to predict the binding sites of this compound within CYP3A4. These studies support the concept of multiple binding sites within CYP3A4, where this compound can bind to different domains within the active site. vu.ltcapes.gov.br Furthermore, theoretical studies have specifically predicted that the substrate access channel of CYP3A4 can accommodate molecules like this compound. researchgate.netresearchgate.netmdpi.com The substrate access channel is a pathway that ligands may use to enter and exit the deeply buried active site of CYP enzymes. uzh.chmcgill.ca Understanding the nature and capacity of these channels is crucial for predicting substrate access and metabolic rates. Research suggests that hydrophobic ligands may initially associate with a peripheral binding site before moving into the substrate channel and subsequently the active site. researchgate.netmcgill.ca

7 Benzyloxyquinoline As a Research Probe and Its Role in Drug Discovery Research Methodologies

Application of 7-Benzyloxyquinoline as a Fluorescent Probe for Cytochrome P450 Activity Assays

This compound (7-BQ) is widely utilized as a fluorogenic substrate for assessing the activity of cytochrome P450 (CYP) enzymes, a superfamily of proteins crucial for drug metabolism. The enzymatic O-debenzylation of the non-fluorescent 7-BQ by CYP enzymes yields the highly fluorescent product, 7-hydroxyquinoline (B1418103). This conversion allows for a sensitive and continuous measurement of enzyme activity, making 7-BQ a valuable probe in drug discovery and development.

The utility of 7-BQ has been demonstrated across various species and CYP isoforms. For instance, it has been established as a good probe for the induction of CYP3A in rat hepatocytes. nih.gov Studies have also shown that 7-BQ is a substrate for cDNA-expressed rat CYP3A2 and to a lesser extent for CYP3A1. nih.gov In human liver microsomes, 7-BQ is metabolized to 7-hydroxyquinoline, with kinetic analysis revealing a Km of 70 µM and a Vmax of 3.39 nmol/min/mg protein. researchgate.net While it is metabolized by cDNA-expressed CYP3A4, lower rates of metabolism are observed with other isoforms such as CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1, indicating a degree of selectivity for the CYP3A subfamily. researchgate.net

Interestingly, research on the bacterial cytochrome P450eryF revealed that a mutant, A245T, could effectively oxidize 7-BQ, identifying it as the first fluorescent and only the second unnatural substrate for this enzyme. nih.gov The steady-state kinetics of this reaction were found to be sigmoidal. nih.gov

The fluorescent properties of the metabolite of this compound make it highly suitable for high-throughput screening (HTS) assays. These assays are essential in early-stage drug discovery for rapidly evaluating large numbers of compounds for their potential to interact with CYP enzymes. The use of 7-BQ in a 96-well plate format has been evaluated for monitoring rat hepatic CYP enzyme specificity. nih.gov This format allows for the efficient and simultaneous analysis of multiple samples, significantly accelerating the screening process.

The development of such assays involves optimizing various parameters, including substrate concentration, incubation time, and the detection of the fluorescent product. The high sensitivity of fluorescence-based assays enables the use of small reaction volumes, which is a key advantage in HTS.

Table 1: Cytochrome P450 Isoforms and their Interaction with this compound

CYP IsoformSpeciesActivity with this compound
CYP3ARatGood probe for induction nih.gov
CYP3A1Rat (cDNA-expressed)Substrate (lesser extent) nih.gov
CYP3A2Rat (cDNA-expressed)Substrate nih.gov
CYP3A4Human (cDNA-expressed)Substrate researchgate.net
P450eryF A245TBacterial (mutant)Oxidized, sigmoidal kinetics nih.gov

Understanding the potential for drug-drug interactions is a critical aspect of drug development. Many such interactions occur due to the induction or inhibition of CYP enzymes. This compound serves as a valuable tool in these studies. By measuring the metabolism of 7-BQ in the presence of a test compound, researchers can determine if the compound inhibits or induces specific CYP isoforms.

For example, the metabolism of 7-BQ to 7-hydroxyquinoline is induced by treatment with pregnenolone-16α-carbonitrile (PCN) and dexamethasone (B1670325) (DEX) in rats, both of which are known inducers of CYP3A enzymes. nih.gov Conversely, the inhibitory effects of compounds can also be assessed. Studies have shown that the metabolism of 7-BQ in human liver microsomes is markedly inhibited by known CYP3A4 inhibitors such as troleandomycin (B1681591) and ketoconazole (B1673606). researchgate.net The potency of ketoconazole inhibition has been observed to be greater in control rat microsomes compared to those induced with dexamethasone.

These types of studies are crucial for predicting how a new drug candidate might affect the metabolism of other co-administered drugs, thereby providing insights into potential adverse drug events.

Integration of this compound in Biocatalysis and Protein Engineering Research

While this compound is a well-established tool in the study of drug metabolism, its direct and extensive integration into the fields of biocatalysis and protein engineering is not prominently documented in the available research literature. Biocatalysis focuses on the use of natural or engineered enzymes to perform chemical transformations. Protein engineering aims to modify the structure of proteins to enhance their function or create novel activities.

The study involving the P450eryF A245T mutant does provide a glimpse into the intersection of these fields with 7-BQ. The engineering of the wild-type P450eryF, which showed little to no activity towards 7-BQ, to the A245T mutant, which could efficiently oxidize it, is an example of protein engineering to alter substrate specificity. nih.gov This engineered enzyme could potentially be used as a biocatalyst, with 7-BQ as a substrate for producing 7-hydroxyquinoline. However, broader applications of this compound as a key substrate or product in dedicated biocatalytic processes or as a primary target for protein engineering projects are not widely reported.

Research on this compound as a Structural Template for Kinase Inhibitor Development

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. In the field of oncology, quinoline and its derivatives have been extensively investigated as structural templates for the development of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.

While direct research specifically highlighting this compound as a foundational template for kinase inhibitor development is limited in the public domain, the broader class of quinoline derivatives has yielded numerous potent kinase inhibitors. For example, various substituted quinolines have been identified as inhibitors of kinases such as Pim-1. nih.gov The general structure-activity relationship (SAR) studies of quinoline-based kinase inhibitors often focus on substitutions at various positions of the quinoline ring to enhance potency and selectivity.

The 7-position of the quinoline ring, where the benzyloxy group is located in 7-BQ, is a common site for modification in the design of kinase inhibitors. Alterations at this position can influence the molecule's interaction with the ATP-binding pocket of the target kinase. Although specific examples of kinase inhibitors derived directly from a this compound starting point are not readily found in the literature, its structural motif is certainly relevant to the design principles of this class of drugs. The benzyloxy group itself could be a modifiable handle for creating libraries of compounds for screening against various kinases.

Emerging Research Frontiers and Future Perspectives on 7 Benzyloxyquinoline

Advancements in Analytical Techniques for 7-Benzyloxyquinoline and its Metabolites

The study of this compound and its metabolic fate relies on a suite of advanced analytical techniques, primarily centered around chromatography and mass spectrometry. The principal metabolite identified in humans is 7-Hydroxyquinoline (B1418103). nih.gov The analytical challenge lies in the accurate detection and quantification of both the parent compound and its metabolites within complex biological matrices.

Modern metabolomics approaches, while not always applied specifically to this compound in the available literature, provide the framework for its analysis. nih.gov These methods prioritize unbiased and non-targeted analysis of all detectable metabolites. nih.gov Techniques such as high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) are the cornerstones for these analyses. researchgate.net This combination, often referred to as LC-MS, has become a powerful tool for the rapid detection, structural elucidation, and quantification of drug-derived materials in various biological fluids. scilit.com

For a comprehensive metabolite profile of this compound, a typical workflow would involve sample preparation to extract the compounds of interest, followed by separation using techniques like Ultra-Performance Liquid Chromatography (UPLC). Detection is then achieved via high-resolution mass spectrometry, which provides sensitive and specific measurements. nih.govresearchgate.net While mass spectrometry is highly effective, it can sometimes be insufficient for differentiating isomers or fully elucidating novel metabolite structures. scilit.com In such cases, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a complementary technique, offering detailed structural information. nih.govresearchgate.net

The table below summarizes the key analytical techniques applicable to the study of this compound and its primary metabolite.

Analytical TechniqueApplicationKey Advantages
Liquid Chromatography-Mass Spectrometry (LC-MS) Detection and quantification of this compound and 7-Hydroxyquinoline in biological samples.High sensitivity, high specificity, suitable for complex matrices.
High-Resolution Mass Spectrometry (HR-MS) Accurate mass measurement for formula determination of metabolites.Provides high confidence in the identification of unknown metabolites.
Tandem Mass Spectrometry (MS/MS) Structural elucidation of metabolites by fragmentation analysis.Helps identify the specific sites of metabolic transformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structure determination of metabolites.Provides detailed connectivity information, crucial for identifying isomers.

Exploration of this compound in Advanced Enzyme Characterization Studies

A significant area of research for this compound is its application as a fluorescent probe for characterizing cytochrome P450 (CYP) enzymes. nih.gov These enzymes are crucial for drug metabolism, and understanding their activity is fundamental in drug discovery. mdpi.com this compound is a substrate that undergoes O-debenzylation, a metabolic reaction catalyzed by specific CYP isoforms, to produce the fluorescent product 7-hydroxyquinoline. nih.govnih.gov This conversion allows for real-time monitoring of enzyme activity in a high-throughput format, such as a 96-well plate. nih.gov

Research has demonstrated that this compound is a particularly good probe for the induction of the CYP3A subfamily. nih.govresearchgate.net Studies using liver microsomes from rats treated with various CYP inducers showed that the metabolism of this compound to 7-hydroxyquinoline was significantly increased by treatment with pregnenolone-16α-carbonitrile (PCN) and dexamethasone (B1670325) (DEX), which are known inducers of CYP3A enzymes. nih.govresearchgate.net

Further investigations with cDNA-expressed human and rat CYP isoforms have refined this specificity. In humans, this compound is metabolized to 7-hydroxyquinoline by CYP3A4, with only low rates of metabolism observed with other isoforms like CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1. nih.gov In rats, it serves as a substrate for CYP3A2 and, to a lesser degree, for CYP3A1. nih.govresearchgate.net Kinetic analyses in human liver microsomes determined the Michaelis-Menten constant (Km) to be 70 µM and the maximum reaction velocity (Vmax) to be 3.39 nmol/min/mg protein for this metabolic conversion. nih.gov

The interaction of this compound with the CYP3A4 active site is complex. Kinetic studies suggest that it binds to a different domain within the active site than other CYP3A4 substrates like testosterone (B1683101) and 7-benzyloxy-4-trifluoromethyl-coumarin. researchgate.net This indicates that multiple substrates can coexist in the active site, leading to potential kinetic interactions. researchgate.net

Enzyme IsoformSpeciesRole in this compound MetabolismResearch Finding
CYP3A4 HumanPrimary metabolizing enzymeExhibits significant metabolic activity, converting this compound to 7-hydroxyquinoline. nih.gov
CYP3A2 RatPrimary metabolizing enzymeShows high activity for the metabolism of this compound. nih.govresearchgate.net
CYP3A1 RatSecondary metabolizing enzymeMetabolizes this compound to a lesser extent than CYP3A2. nih.govresearchgate.net
Other CYPs (1A2, 2A6, 2B6, 2C8, etc.) HumanNegligible roleDisplay very low rates of metabolism. nih.gov

Potential for Novel Applications of this compound in Chemical Biology and Medicinal Chemistry Research

Beyond its established role as a CYP3A4 probe, the quinoline (B57606) scaffold of this compound holds potential for broader applications in chemical biology and medicinal chemistry. Quinoline and its derivatives are core structures in many biologically active compounds, exhibiting properties that could be exploited for new research tools and therapeutic leads. mdpi.comrroij.com

One promising avenue is the development of new fluorescent probes. The inherent fluorescence of the quinoline ring system, which is modulated upon enzymatic conversion, is a key feature. nih.govnih.gov By modifying the 7-benzyloxy group or other positions on the quinoline ring, it may be possible to create a library of probes with altered substrate specificities. This approach could yield novel probes for other CYP isoforms or different enzyme classes entirely, aiding in the discovery of new biomarker enzymes for various diseases. rsc.orgrsc.org The general structure of fluorescent probes consists of a recognition group, a linker, and a fluorophore; in this case, the benzyloxyquinoline moiety acts as both the recognition element and the precursor to the fluorophore. mdpi.com

In medicinal chemistry, the benzoquinoline skeleton is recognized for its potential in developing agents with anticancer and antimicrobial activities. mdpi.com While this compound itself has not been primarily investigated for these properties, its structure could serve as a starting point or fragment for the design of new small molecules. The process of hit-to-lead and lead optimization, central to drug discovery, could involve synthesizing derivatives of this compound to explore their structure-activity relationships against various therapeutic targets. scienceopen.com The development of such derivatives could be achieved through established synthetic routes for quinoline compounds. mdpi.comrroij.com The concept of drug repurposing, where existing compounds are evaluated for new medical uses, could also be applied, although this would require extensive screening. frontiersin.org

Unresolved Questions and Challenges in this compound Research

Despite its utility, research into this compound is not without its challenges and unanswered questions. A primary limitation is its relatively high specificity for the CYP3A subfamily. nih.govnih.gov While this makes it an excellent probe for this specific enzyme class, it also restricts its applicability. A major challenge is to rationally design and synthesize derivatives that can act as specific fluorescent probes for other clinically important CYP isoforms or other enzyme families.

Furthermore, the kinetic interactions within the CYP3A4 active site are complex and not fully understood. researchgate.net Studies show that this compound does not appear to compete with certain other substrates, suggesting binding to different domains and the potential for multiple compounds to occupy the active site simultaneously. researchgate.net Elucidating the precise molecular mechanisms of these interactions remains a significant challenge that could be addressed through advanced computational modeling and structural biology techniques.

Another unresolved area is the comprehensive metabolic profiling of this compound in vivo. While 7-hydroxyquinoline is a known metabolite, a full picture of its biotransformation, including potential secondary metabolites and their biological activities, is not yet complete. nih.gov Identifying the complete metabolic pathway is crucial for fully understanding its behavior and potential off-target effects in biological systems.

Finally, while the compound is effective for in vitro and ex vivo assays, the development of next-generation probes with superior properties for in vivo imaging remains a frontier. mdpi.com This includes enhancing photostability, optimizing tissue distribution, and ensuring controlled intracellular localization to better study enzyme dynamics in living organisms. mdpi.comrsc.org

Q & A

Basic Research Questions

Q. How is 7-Benzyloxyquinoline utilized as a substrate in cytochrome P450 (CYP) enzyme activity assays?

  • Methodological Answer : this compound (7-BQ) is a fluorogenic substrate for CYP enzymes, particularly CYP2E1 and CYP3A4. In assays, 7-BQ undergoes enzymatic debenzylation to produce fluorescent 7-hydroxyquinoline (7-HQ), which is quantified using fluorescence spectroscopy (λex = 410 nm, λem = 510 nm). Standard protocols involve incubating 100 µM 7-BQ with 10 mM H2O2 in Hepes buffer (pH 7.4) and purified CYP isoforms expressed in E. coli systems . This approach allows real-time monitoring of enzyme kinetics and inhibition profiles.

Q. What analytical methods are critical for confirming the identity and purity of this compound in experimental workflows?

  • Methodological Answer : For newly synthesized 7-BQ derivatives, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are essential to confirm structural identity and purity (>97%). Known compounds require cross-referencing with literature data, while novel derivatives must include mass spectrometry (MS) and elemental analysis. Purity validation should adhere to guidelines for reproducible research, as outlined in standardized protocols for chemical characterization .

Advanced Research Questions

Q. How can researchers determine the cooperative binding stoichiometry of this compound to CYP3A4?

  • Methodological Answer : The "ligand exclusion" method is used to estimate binding stoichiometry. By analyzing Hill coefficients (nH) in the presence of inhibitors like bromoergocryptine, researchers have shown that up to four 7-BQ molecules bind cooperatively to CYP3A4 (nH ≈ 3.7). Molecular docking studies further support this, revealing three molecules in the active site and two in the substrate access channel of the ligand-free CYP3A4 structure (PDB: 1W0E) .

Q. How should researchers resolve contradictions in CYP3A4 activation data when using this compound under varying experimental conditions?

  • Methodological Answer : Discrepancies often arise from differences in enzyme source (e.g., recombinant vs. liver microsomes), inhibitor presence, or redox conditions. To mitigate this:

  • Standardize enzyme preparations (e.g., N-terminally truncated, His-tagged CYP3A4 expressed in E. coli TOP10 cells) .
  • Control for allosteric modulators (e.g., α-naphthoflavone) that alter cooperative binding .
  • Use statistical tools like GraphPad Prism for rigorous analysis of fluorescence intensity (MFI/min/nmol CYP) and two-tailed t-tests to validate reproducibility .

Q. What experimental strategies optimize the study of protein-protein interactions involving CYP enzymes using this compound?

  • Methodological Answer : Luminescence resonance energy transfer (LRET) can characterize CYP-CYP interactions. For example, LRET-labeled CYP3A4 and CYP2E1 enable measurement of dissociation constants (Kd) and cooperative binding. This method, combined with 7-BQ metabolism assays, reveals how homomeric CYP3A4 interactions enhance substrate turnover (Hill coefficients = 2–3.7) .

Q. How should species-specific metabolism differences of this compound be investigated experimentally?

  • Methodological Answer : Compare CYP isoform activity across species using purified enzymes. For instance, zebrafish CYP1 isoforms fail to metabolize 7-BQ, unlike human CYP2E1/CYP3A4. Experimental designs should include:

  • Cross-species expression of CYP isoforms in heterologous systems (e.g., baculovirus-insect cells) .
  • Parallel assays with species-specific substrates (e.g., 7-methoxy-4-methylcoumarin) to control for enzyme functionality .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing this compound metabolism data in complex biological systems?

  • Methodological Answer : Normalize fluorescence data to enzyme concentration (MFI/min/nmol CYP) and apply non-linear regression to calculate Vmax and Km. For cooperative systems, use the Hill equation to derive nH values. GraphPad Prism is recommended for dose-response curves and two-tailed t-tests to assess significance between experimental groups .

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

  • Methodological Answer : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by:

  • Including detailed experimental sections (e.g., protein purification, assay conditions) in the main text or supplementary materials .
  • Depositing raw fluorescence data and analysis scripts in open-access repositories to comply with FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.